1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a carboxylic acid group at the 4-position and a phenylethylamino group at the 2-position, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. This reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring structure . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to reflux temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors, more efficient catalysts, and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The phenylethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a phenylethylamino group and a carboxylic acid group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H15N3O3 |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
1-[2-oxo-2-(1-phenylethylamino)ethyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15N3O3/c1-10(11-5-3-2-4-6-11)16-13(18)9-17-8-12(7-15-17)14(19)20/h2-8,10H,9H2,1H3,(H,16,18)(H,19,20) |
InChI Key |
RLYCFBRLFKGARS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=C(C=N2)C(=O)O |
Origin of Product |
United States |
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